molecular formula C27H22N2O3S B11514056 1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11514056
M. Wt: 454.5 g/mol
InChI Key: ZQYMGWAJGVKIRI-ZNTNEXAZSA-N
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Description

1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzothiazole ring, a hydroxy group, and a pyrrol-2-one structure

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole ring, followed by the introduction of the hydroxy group and the phenylcarbonyl moiety. The final step involves the formation of the pyrrol-2-one ring under specific reaction conditions, such as the use of catalysts and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds, such as:

Properties

Molecular Formula

C27H22N2O3S

Molecular Weight

454.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H22N2O3S/c1-16(2)17-12-14-18(15-13-17)23-22(24(30)19-8-4-3-5-9-19)25(31)26(32)29(23)27-28-20-10-6-7-11-21(20)33-27/h3-16,23,30H,1-2H3/b24-22+

InChI Key

ZQYMGWAJGVKIRI-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4

Origin of Product

United States

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